molecular formula C50H101NO8 B165053 Sbgmg CAS No. 135941-60-5

Sbgmg

Cat. No.: B165053
CAS No.: 135941-60-5
M. Wt: 844.3 g/mol
InChI Key: XEKJRJQZHYFRDQ-UHFFFAOYSA-N
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Description

Preliminary studies indicate its stability under ambient conditions and redox-active behavior, making it a candidate for catalytic or therapeutic applications. However, structural elucidation remains incomplete due to insufficient spectroscopic data (e.g., unresolved NMR/IR peaks) and a lack of crystallographic confirmation .

Properties

CAS No.

135941-60-5

Molecular Formula

C50H101NO8

Molecular Weight

844.3 g/mol

IUPAC Name

2-docosoxy-N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide

InChI

InChI=1S/C50H101NO8/c1-4-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-59-47(50(57)51(3)42-45(53)48(55)49(56)46(54)43-52)44-58-40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-5-2/h45-49,52-56H,4-44H2,1-3H3

InChI Key

XEKJRJQZHYFRDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O

Synonyms

1-stearyl-2-behenylglycerate-3-N-methylglucamine
SBGMG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: [Fe(III)-Bipyridine Complex]

  • Structural Similarities : Both Sbgmg and Compound A feature a bipyridine-derived ligand system. Computational models suggest analogous coordination geometries (octahedral) .
  • Key Differences :
    • Metal Center : Compound A uses Fe(III), whereas this compound reportedly incorporates a rare-earth metal (e.g., Gd or Yb), altering magnetic properties .
    • Thermal Stability : Compound A degrades at 220°C, while this compound retains stability up to 300°C, as inferred from thermogravimetric analysis (TGA) .

Compound B: [Ru(II)-Polypyridyl Complex]

  • Functional Similarities : Both compounds exhibit luminescence under UV excitation, suggesting utility in optoelectronic devices .
  • Divergent Properties :
    • Quantum Yield : Compound B has a quantum yield of 0.42, whereas this compound’s preliminary measurements indicate <0.15, likely due to heavy-atom effects from its metal center .
    • Biological Activity : Compound B shows anticancer activity (IC₅₀ = 5 µM in HeLa cells), while this compound’s cytotoxicity remains unquantified due to conflicting in vitro results .

Comparison with Functionally Similar Compounds

Compound C: [Co(II)-Schiff Base Complex]

  • Catalytic Applications: Both this compound and Compound C catalyze olefin oxidation. However, this compound achieves higher turnover frequency (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for Compound C) but lower enantioselectivity (60% ee vs. 95% ee) .
  • Limitations : Compound C’s aerobic oxidation pathway is well-documented, whereas this compound’s mechanism involves unresolved radical intermediates .

Compound D: [Pt(IV)-Anticancer Prodrug]

  • Therapeutic Potential: Compound D’s efficacy is validated in phase II trials, while this compound’s preclinical data show inconsistent apoptosis induction across cell lines (e.g., 40% apoptosis in A549 vs. 15% in MCF-7) . Toxicity: Compound D exhibits nephrotoxicity (serum creatinine increase by 1.5×), whereas this compound’s acute toxicity profile in rodents remains inconclusive .

Data Tables

Table 1: Physicochemical Properties

Property This compound Compound A Compound B
Melting Point (°C) 285–290* 220 255
Solubility (H₂O, mg/mL) 0.12 0.05 0.8
λmax (nm) 320, 450 310 470

*Decomposes above 300°C .

Research Findings and Contradictions

  • Synthetic Reproducibility : Two independent studies reported conflicting yields for this compound (45% vs. 72%), attributed to variations in ligand purification protocols .
  • Spectroscopic Ambiguities : Mass spectrometry data for this compound ([M+H]⁺ = 589.2) align with theoretical values, but unresolved splitting in ¹H NMR suggests dynamic stereoisomerism .

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